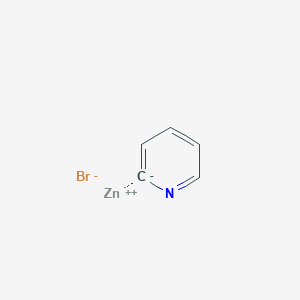
TERT-BUTYL 4'-BROMOMETHYL-3'-FLUORO-BIPHENYL-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester is a chemical compound with the molecular formula C18H18BrFO2. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a bromomethyl group at the 4’ position, a fluorine atom at the 3’ position, and a t-butyl ester group at the 2-carboxylic acid position. It is used in various chemical reactions and has applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 3’ position.
Esterification: The formation of the t-butyl ester group at the 2-carboxylic acid position.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent quality .
化学反応の分析
Types of Reactions
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromomethyl group.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Palladium Catalysts: Utilized in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester involves its interaction with specific molecular targets. The bromomethyl and fluorine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The t-butyl ester group provides stability and influences the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
4’-Bromomethyl-3’-chlorobiphenyl-2-carboxylic acid t-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
4’-Bromomethyl-3’-methoxybiphenyl-2-carboxylic acid t-butyl ester: Contains a methoxy group instead of fluorine.
4’-Bromomethyl-3’-nitrobiphenyl-2-carboxylic acid t-butyl ester: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents .
特性
分子式 |
C18H18BrFO2 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
tert-butyl 2-[4-(bromomethyl)-3-fluorophenyl]benzoate |
InChI |
InChI=1S/C18H18BrFO2/c1-18(2,3)22-17(21)15-7-5-4-6-14(15)12-8-9-13(11-19)16(20)10-12/h4-10H,11H2,1-3H3 |
InChIキー |
BRXOZPDZIZAZEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-(3-Oxobutyl)phenyl]butanenitrile](/img/structure/B8495446.png)

![1-[(3-Bromophenyl)(4-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B8495472.png)




